Fuziline: A Technical Whitepaper
Fuziline: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fuziline is a C19-diterpenoid alkaloid isolated from the lateral roots of Aconitum carmichaelii Debx. (Fuzi). It has garnered significant attention within the scientific community for its diverse pharmacological activities, including cardioprotective, thermogenic, and analgesic effects. This technical guide provides a comprehensive overview of the current scientific understanding of Fuziline, with a focus on its mechanisms of action, pharmacokinetic profile, and key experimental data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
Fuziline is a complex diterpenoid alkaloid with the following properties:
| Property | Value | Source |
| Chemical Formula | C24H39NO7 | --INVALID-LINK-- |
| Molecular Weight | 453.6 g/mol | --INVALID-LINK-- |
| CAS Number | 80665-72-1 | --INVALID-LINK-- |
| Appearance | Solid powder | N/A |
| Purity | >95% (commercially available) | N/A |
Mechanism of Action
Fuziline exerts its pharmacological effects through multiple signaling pathways. The two primary mechanisms that have been elucidated are the activation of β-adrenergic receptors and the inhibition of endoplasmic reticulum stress.
β-Adrenergic Receptor Signaling Pathway
Fuziline acts as a non-selective agonist of β-adrenergic receptors (β-ARs), with demonstrated activity at β2-ARs and β3-ARs.[1] This activation triggers a cascade of intracellular events, primarily mediated by the canonical Gs-cAMP-PKA signaling pathway.
Endoplasmic Reticulum Stress Inhibition
Fuziline has been shown to protect against isoproterenol-induced myocardial injury by inhibiting reactive oxygen species (ROS)-triggered endoplasmic reticulum (ER) stress.[2] This protective effect is mediated through the PERK/eIF2α/ATF4/CHOP signaling pathway.
Pharmacological Effects
Cardioprotective Effects
Fuziline has demonstrated significant cardioprotective effects in various preclinical models. It has been shown to reduce myocardial necrosis and fibrosis and to protect cardiomyocytes from apoptosis.
Table 1: Cardioprotective Effects of Fuziline in a Dobutamine-Induced Cardiac Injury Mouse Model
| Parameter | Control (Dobutamine) | Fuziline + Dobutamine (B195870) | p-value |
| Troponin-I (pg/mL) | 185.4 ± 25.1 | 112.7 ± 18.9 | <0.05 |
| NLRP3 (pg/mL) | 312.6 ± 45.3 | 158.9 ± 33.7 | <0.001 |
| GSDMD (pg/mL) | 4.8 ± 0.9 | 2.1 ± 0.5 | <0.001 |
| 8-OHDG (ng/mL) | 78.2 ± 11.5 | 45.6 ± 9.8 | <0.001 |
| IL-1β (pg/mL) | 125.3 ± 20.1 | 78.4 ± 15.2 | <0.001 |
| GAL-3 (ng/mL) | 6.2 ± 1.1 | 4.3 ± 0.8 | <0.05 |
Data are presented as mean ± SD.
Thermogenic Effects
Fuziline has been identified as a key thermogenic component of Radix Aconiti Carmichaeli. It stimulates thermogenesis by activating β-adrenergic receptors, leading to increased liver glycogenolysis and triglyceride hydrolysis.
Table 2: Thermogenic Effects of Fuziline in Mice
| Parameter | Control | Fuziline (15 mg/kg) | p-value |
| Rectal Temperature (°C) | 37.1 ± 0.3 | 37.9 ± 0.4 | <0.05 |
| Liver Temperature (°C) | 37.5 ± 0.2 | 38.3 ± 0.3 | <0.01 |
| Brown Adipose Tissue Temperature (°C) | 36.8 ± 0.4 | 37.7 ± 0.5 | <0.01 |
Data are presented as mean ± SD.
Pharmacokinetics
The pharmacokinetic profile of Fuziline has been characterized in rats. Following oral administration, Fuziline exhibits moderate bioavailability and a relatively short half-life.
Table 3: Pharmacokinetic Parameters of Fuziline in Rats (Oral Administration)
| Parameter | 14 mg/kg | 24 mg/kg | 4 mg/kg |
| Tmax (h) | 1.5 ± 0.5 | 1.8 ± 0.6 | 1.2 ± 0.4 |
| Cmax (ng/mL) | 356.7 ± 89.2 | 589.4 ± 123.7 | 98.5 ± 21.3 |
| AUC0-t (ng·h/mL) | 1287.6 ± 345.9 | 2145.8 ± 567.1 | 356.2 ± 98.7 |
| t1/2 (h) | 5.93 ± 1.21 | 6.13 ± 1.54 | 5.12 ± 1.08 |
| Absolute Bioavailability (%) | N/A | N/A | 21.1 ± 7.0 |
Data are presented as mean ± SD.
Toxicology
GHS Classification:
Experimental Protocols
Dobutamine-Induced Cardiac Injury Model in Mice
This protocol describes the induction of cardiac injury in mice using dobutamine to evaluate the cardioprotective effects of Fuziline.
Isoproterenol-Induced Injury Model in H9c2 Cardiomyocytes
This protocol details the in vitro model of cardiomyocyte injury using isoproterenol (ISO) to assess the protective mechanisms of Fuziline.[2]
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Cell Culture: H9c2 rat heart myoblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
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Model Induction: Cells are seeded in appropriate culture plates and allowed to adhere. The culture medium is then replaced with DMEM containing 1% FBS and 100 µM isoproterenol for 24-48 hours to induce injury.[2]
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Fuziline Treatment: Fuziline (at desired concentrations) is added to the culture medium 2 hours prior to the addition of isoproterenol.
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Endpoint Analysis:
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Cell Viability: Assessed using the MTT assay.
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Apoptosis: Determined by flow cytometry using Annexin V-FITC/PI staining.
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Oxidative Stress: Measured by detecting intracellular ROS levels using probes like DCFH-DA.
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Western Blotting: To analyze the expression of proteins involved in the ER stress pathway (e.g., GRP78, p-PERK, ATF4, CHOP).
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Conclusion
Fuziline is a promising natural compound with multifaceted pharmacological activities, particularly in the realms of cardiovascular protection and metabolic regulation. Its well-defined mechanisms of action, involving the β-adrenergic and ER stress signaling pathways, provide a solid foundation for further investigation and potential therapeutic development. The data summarized in this whitepaper highlight the significant potential of Fuziline and underscore the need for continued research to fully elucidate its therapeutic applications and safety profile.
